molecular formula C19H19OPS B14600082 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione CAS No. 61157-00-4

4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione

Cat. No.: B14600082
CAS No.: 61157-00-4
M. Wt: 326.4 g/mol
InChI Key: OCKFMEAGMFKBEA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione is a heterocyclic compound containing phosphorus, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione include other heterocyclic phosphorus compounds with similar structural features. Examples include:

  • 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-oxide
  • 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-sulfide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions

Properties

CAS No.

61157-00-4

Molecular Formula

C19H19OPS

Molecular Weight

326.4 g/mol

IUPAC Name

4,5-dimethyl-2,7-diphenyl-2-sulfanylidene-3H-1,2λ5-oxaphosphepine

InChI

InChI=1S/C19H19OPS/c1-15-13-19(17-9-5-3-6-10-17)20-21(22,14-16(15)2)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3

InChI Key

OCKFMEAGMFKBEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(OP(=S)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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